molecular formula C8H6INO B8532153 3-Cyanomethoxyphenyl iodide

3-Cyanomethoxyphenyl iodide

Cat. No.: B8532153
M. Wt: 259.04 g/mol
InChI Key: PIJHNWPRAQLODW-UHFFFAOYSA-N
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Description

3-Cyanomethoxyphenyl iodide is an aromatic iodide derivative featuring a cyano (-CN) and methoxy (-OCH3) substituent on a phenyl ring. The presence of electron-withdrawing (cyano) and electron-donating (methoxy) groups may confer unique reactivity, enabling participation in cross-coupling reactions or serving as a precursor for functionalized polymers .

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

2-(3-iodophenoxy)acetonitrile

InChI

InChI=1S/C8H6INO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2

InChI Key

PIJHNWPRAQLODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCC#N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom in 3-cyanomethoxyphenyl iodide can act as a leaving group in NAS reactions. Electron-withdrawing substituents (e.g., –CN, –OCH₃) activate the aromatic ring toward nucleophilic attack. For example:

  • Ammonolysis : Reaction with ammonia or amines could yield 3-cyanomethoxyaniline derivatives.

  • Alkoxy Substitution : Treatment with alkoxide ions (RO⁻) may replace iodine with alkoxy groups.

Proposed Mechanism :

  • Deprotonation of the nucleophile (e.g., NH₃, RO⁻).

  • Attack at the para or meta position relative to the cyanomethoxy group (directed by substituent effects).

  • Elimination of iodide to form the substituted product .

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine substituent enables participation in palladium- or copper-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) could yield biaryl derivatives:

C₈H₆INO+ArB(OH)₂Pd catalystC₈H₅(OCH₂CN)Ar+IB(OH)₂\text{C₈H₆INO} + \text{ArB(OH)₂} \xrightarrow{\text{Pd catalyst}} \text{C₈H₅(OCH₂CN)Ar} + \text{IB(OH)₂}

Conditions : Dioxane/water, 80–100°C, 12–24 hours .

Heck Reaction

Alkenes could couple with the iodinated aryl group via Pd-mediated pathways to form styrene derivatives .

Radical-Mediated Reactions

Hypervalent iodine(III) reagents (e.g., PhI(OCOCF₃)₂) are known to initiate radical cascades. This compound may participate in:

C–H Functionalization

  • Mechanism :

    • Homolytic cleavage of the C–I bond generates an aryl radical.

    • Radical abstraction of hydrogen from alkanes (e.g., cyclohexane) forms alkyl radicals.

    • Subsequent trapping with iodine sources (e.g., I₂) yields iodinated products .

Example :

C₈H₆INO+C₆H₁₂Radical initiatorC₆H₁₁I+C₈H₅(OCH₂CN)\text{C₈H₆INO} + \text{C₆H₁₂} \xrightarrow{\text{Radical initiator}} \text{C₆H₁₁I} + \text{C₈H₅(OCH₂CN)}

Cyano Group Reactivity

The cyanomethoxy group (–OCH₂CN) can undergo:

  • Hydrolysis : Acidic or basic conditions convert the cyano group to a carboxylic acid (–OCH₂COOH) or amide (–OCH₂CONH₂).

  • Cyclization : Reaction with aldehydes or ketones may form heterocycles (e.g., pyridines) .

Example Reaction with Aldehydes :

C₈H₆INO+RCHOα,β-Unsaturated ketoneMichael additionPyranyl indole derivatives\text{C₈H₆INO} + \text{RCHO} \rightarrow \text{α,β-Unsaturated ketone} \xrightarrow{\text{Michael addition}} \text{Pyranyl indole derivatives}

Comparative Reactivity of Analogous Compounds

CompoundReactivity ProfileKey Differences
3-IodophenolElectrophilic substitution at ortho/para–OH vs. –OCH₂CN alters electronic effects
4-Cyanophenyl iodideEnhanced NAS due to stronger EW effectSubstitution pattern affects regioselectivity
Acylsulfenyl iodidesAlkene addition via S–I bond cleavageThioester vs. aryl iodide reactivity

Comparison with Similar Compounds

Structural Analogs

3-Cyanophenyl Isocyanate
  • Structure: Features a cyano group at the meta position of the phenyl ring but lacks the methoxy and iodide substituents.
  • Reactivity: The cyano group enhances electrophilicity, making it useful in forming urea or carbamate derivatives. Unlike 3-cyanomethoxyphenyl iodide, the isocyanate group (-NCO) offers nucleophilic reactivity for polymer or pharmaceutical intermediates .
Dimethylsulphonium Iodide
  • Structure : A quaternary ammonium iodide with methyl groups attached to a sulphur atom.
  • Applications: Exhibits antimicrobial activity against Staphylococcus aureus (MIC < 1 µg/mL) due to its ionic nature and iodide counterion. This contrasts with this compound, which may leverage aryl iodide bonds for oxidative coupling or catalysis .
Bismuth Iodide (BiI3)
  • Structure: Inorganic iodide with a hexagonal crystal lattice.
  • Applications: Used in gamma-ray detection and semiconductors. Unlike organic iodides, inorganic iodides like BiI3 exhibit high thermal stability and electrical conductivity, highlighting differences in material science applications .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Melting Point Solubility Key Functional Groups
This compound N/A Likely polar solvents (DMF, DMSO) -CN, -OCH3, -I
Dimethylsulphonium Iodide 165°C Water, polar solvents (CH3)2S⁺I⁻
3-Chloro-N-phenyl-phthalimide 180–185°C Organic solvents -Cl, phthalimide

Key Observations :

  • Aryl iodides generally exhibit lower melting points compared to inorganic iodides (e.g., BiI3).
  • The cyano group in this compound may enhance solubility in dipolar aprotic solvents, similar to 3-cyanophenyl isocyanate .

Insights :

  • Methyl iodide’s role as an alkylating agent contrasts with aryl iodides, which are more stable and suited for catalytic cycles.

Q & A

Q. How to synthesize fragmented literature data into a coherent mechanistic hypothesis?

  • Methodological Answer : Use systematic literature reviews (PRISMA guidelines) to map conflicting results. Apply cheminformatics tools (SciFinder, Reaxys) to identify analogous reactions. Build a kinetic model (COPASI software) integrating disparate data points. Validate with stopped-flow UV-Vis experiments to capture transient intermediates .

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